molecular formula C35H29BO3 B15204243 4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9'-xanthen]-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9'-xanthen]-2-yl)-1,3,2-dioxaborolane

Cat. No.: B15204243
M. Wt: 508.4 g/mol
InChI Key: SUIAWGVUSPTUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a spiro linkage, which connects two distinct aromatic systems: benzo[b]fluorene and xanthene. The dioxaborolane moiety adds further complexity to its structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the spiro linkage between the benzo[b]fluorene and xanthene units. This reaction requires palladium catalysts and boronic acid derivatives under specific conditions, such as the presence of a base and an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The spiro linkage and the dioxaborolane moiety play crucial roles in its reactivity and binding affinity. The compound can interact with various biological molecules, such as proteins and nucleic acids, through non-covalent interactions, including hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[benzo[c]fluorene-7,9’-xanthen]-9-yl)-1,3,2-dioxaborolane
  • Spiro[benzo[b]fluorene-11,9’-thioxanthen]-3’-yl)-1,3,2-dioxaborolane
  • Spiro[benzotetraphene-fluorene] derivatives

Uniqueness

4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9’-xanthen]-2-yl)-1,3,2-dioxaborolane stands out due to its unique combination of structural features, including the spiro linkage and the presence of the dioxaborolane moiety. These characteristics confer distinct chemical and physical properties, making it valuable for specific applications in materials science and biological research .

Properties

Molecular Formula

C35H29BO3

Molecular Weight

508.4 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-spiro[benzo[b]fluorene-11,9'-xanthene]-2-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C35H29BO3/c1-33(2)34(3,4)39-36(38-33)24-17-18-25-26-19-22-11-5-6-12-23(22)20-29(26)35(30(25)21-24)27-13-7-9-15-31(27)37-32-16-10-8-14-28(32)35/h5-21H,1-4H3

InChI Key

SUIAWGVUSPTUFA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=CC=CC=C5C=C4C36C7=CC=CC=C7OC8=CC=CC=C68

Origin of Product

United States

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